Windaus Ketone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Windaus Ketone has been described in several studies . Starting from 1β- [®-2- hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane (1), syntheses have been effected of two bicyclic compounds suitable as intermediates for conversion into vitamin D-active products . Another study describes an efficient synthesis of the 25-hydroxy Windaus Ketone from the Inhoen-Lythgoe diol .Molecular Structure Analysis

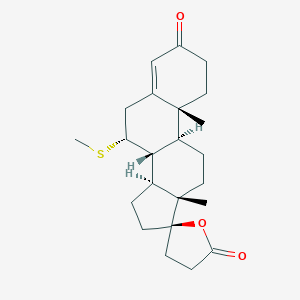

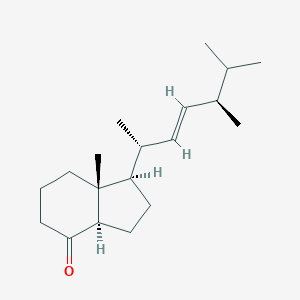

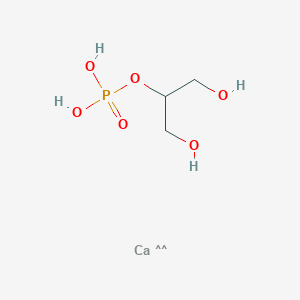

Windaus Ketone contains a total of 53 bonds; 21 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .Chemical Reactions Analysis

The reactions of ketones have been extensively studied . Enantioselective reduction of the C=O double bond in organic synthesis has important applications in the synthesis of many natural products as well as pharmaceutical products .Physical And Chemical Properties Analysis

Aldehydes and ketones are simple compounds which contain a carbonyl group - a carbon-oxygen double bond . The main difference between aldehydes and ketones is based on their ability to be oxidized .Applications De Recherche Scientifique

Synthesis of Vitamin D Active Products

Windaus Ketone has been used in the synthesis of vitamin D active products . Starting from a specific compound, syntheses have been effected of two bicyclic compounds suitable as intermediates for conversion into vitamin D active products .

Treatment of Human Illnesses

The 25-hydroxy Windaus-Grundmann ketone has been used in the treatment of a diverse range of human illnesses, including osteoporosis, psoriasis, cancer, and AIDS .

Efficient Synthesis Process

An efficient synthesis of the 25-hydroxy Windaus-Grundmann ketone from the Inhoffen-Lythgoe diol is described . The most relevant feature of the synthesis is the preparation of the Wittig reagent from cheap and commercially available starting materials .

Upgrading Ketone Synthesis

In a broader application, the principles used in the synthesis of Windaus Ketone can be applied to upgrade ketone synthesis directly from carboxylic acids .

Mécanisme D'action

Target of Action

Windaus Ketone, also known as a Vitamin D (VD) building blocker , is primarily associated with the synthesis of Vitamin D . It is an impurity of Vitamin D2, which is commonly used for the prevention and treatment of Vitamin D deficiency and associated diseases .

Mode of Action

It is known to be involved in the synthesis of vitamin d-active products . It’s worth noting that ketone bodies, in general, have been found to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms .

Biochemical Pathways

Windaus Ketone is part of the biochemical pathways involved in the synthesis of Vitamin D-active products . Ketone bodies, including Windaus Ketone, are known to influence energy homeostasis and serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Pharmacokinetics

It’s known that ketone bodies, in general, are key contributors to energy metabolism in many mammalian species, including humans, during multiple physiological states .

Result of Action

Ketone bodies, including windaus ketone, are known to provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis .

Action Environment

Environmental factors such as housing conditions and the acidity of drinking water can influence the action of ketone bodies, including Windaus Ketone . For instance, ketogenic diet-induced alterations in metabolic phenotypes and gut microbes were found to be influenced by these environmental factors .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOBQLKFJUZJB-IBOOZMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453987 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Windaus Ketone | |

CAS RN |

55812-80-1 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Windaus Ketone in Vitamin D chemistry?

A1: The Windaus Ketone serves as a crucial intermediate in the chemical synthesis and study of Vitamin D analogs. [, ] Its structure, derived from Vitamin D2 (Ergocalciferol), allows for modifications and derivatizations, leading to the creation of novel compounds with potentially altered biological activity. [, ]

Q2: Can you describe an improved method for the synthesis of the Windaus Ketone from Vitamin D2?

A2: Yes, research highlights an improved method for synthesizing the Windaus Ketone from Vitamin D2. This method utilizes an oxidative conversion process to transform Vitamin D2 into the desired ketone. [, ] The reaction conditions have been optimized to achieve a higher yield compared to previous methods. []

Q3: Are there any specific chemical modifications that have been explored on the Windaus Ketone?

A3: One specific modification explored is the regioselective hydroxylation at the C26 position of the Windaus Ketone. [] This modification is achieved through the use of organoborane reagents, offering control over the site of hydroxylation. This is particularly important for investigating structure-activity relationships in Vitamin D analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)